Cediranib is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) [, , , , , , , , , , , , , , , , , , ]. Developed by AstraZeneca, it is investigated for its anti-angiogenic and antitumor properties in various preclinical and clinical settings [, , , , , , , , , , , , , , , , , , ]. In scientific research, Cediranib serves as a valuable tool to investigate the role of VEGF signaling in various physiological and pathological processes, including tumor angiogenesis and growth.
Cediranib is a small molecule inhibitor primarily targeting the tyrosine kinase activity of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. It is classified as an anti-angiogenic agent, which means it inhibits the formation of new blood vessels that tumors need for growth and metastasis. Developed by AstraZeneca, cediranib has shown promise in treating various cancers, including non-small cell lung cancer, glioblastoma, and ovarian cancer.
Cediranib was first synthesized and characterized by AstraZeneca and has been investigated in numerous clinical trials for its efficacy against different malignancies. Its development has been supported by extensive preclinical studies demonstrating its effects on tumor growth and vascular normalization.
Cediranib falls under the category of tyrosine kinase inhibitors specifically targeting the vascular endothelial growth factor pathway. This classification is crucial as it relates to its mechanism of action in inhibiting angiogenesis, a key process in tumor progression.
The synthesis of cediranib involves several chemical reactions that yield the final compound. The initial steps typically include the formation of a quinazoline core structure, which is a common scaffold for many tyrosine kinase inhibitors. The synthesis can be achieved through:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of cediranib throughout the synthesis process.
Cediranib's molecular formula is , with a molecular weight of approximately 349.42 g/mol. The compound features a quinazoline backbone with various functional groups that contribute to its biological activity.
Cediranib undergoes various chemical reactions when interacting with biological systems:
The binding affinity of cediranib for VEGFRs has been quantified using techniques such as surface plasmon resonance and radiolabeled ligand assays, providing insights into its potency compared to other inhibitors.
Cediranib exerts its therapeutic effects primarily through the inhibition of VEGFR signaling pathways. This leads to:
Research indicates that cediranib down-regulates several downstream signaling pathways associated with cell proliferation and survival, including the phosphatidylinositol 3-kinase/Akt pathway . This action contributes to increased apoptosis in tumor cells and reduced metastatic potential.
Cediranib has several scientific uses primarily in oncology:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: